N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methanesulfonylphenyl group and at position 2 with a 4-methoxybenzamide moiety.
Properties
IUPAC Name |
4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-12-9-7-11(8-10-12)15(21)18-17-20-19-16(25-17)13-5-3-4-6-14(13)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYATYPWVQOGGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methanesulfonylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxadiazole Derivatives
Core Heterocycle and Substituent Variations
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
- Shares the 1,3,4-oxadiazole core and a 4-methoxybenzamide group.
- Differs in the sulfonamide substituent (benzyl(methyl)sulfamoyl vs. methanesulfonylphenyl) and the oxadiazole’s 5-position substituent (4-methoxyphenylmethyl vs. 2-methanesulfonylphenyl).
- Exhibits antifungal activity against Paracoccidioides brasiliensis at 50 μg/mL .
- N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide (): Contains a morpholine-sulfonyl group instead of methanesulfonyl, which may alter solubility and steric interactions.
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () :
Functional Group Impact on Bioactivity
- Methanesulfonyl vs. Sulfamoyl Groups: Methanesulfonyl (target) provides strong electron-withdrawing effects and moderate solubility.
Comparison with Non-Oxadiazole Heterocycles
Structural and Spectroscopic Analysis
Key Spectral Features
IR Spectroscopy :
NMR Spectroscopy :
Physicochemical Properties
| Property | Target Compound | LMM5 | Compound |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~3.8 | ~2.9 |
| Solubility (mg/mL) | Moderate (methanesulfonyl) | Low (bulky sulfamoyl) | High (morpholine) |
| Hydrogen Bond Acceptors | 7 | 8 | 9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
